ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Description
Ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate (CAS: 1025063-02-8) is a synthetic small molecule with a molecular formula of C₂₄H₂₅N₃O₅ and a molecular weight of 435.47 g/mol . Its structure features:
- A pyrrolidine-2,5-dione core, which is substituted at the 1-position with a benzoate ester group.
- A 3-ethylamino side chain on the pyrrolidinedione, linked to a 5-methoxyindole moiety.
This compound shares structural motifs with pharmaceuticals targeting neurological or metabolic pathways, given the prevalence of indole and pyrrolidinedione in bioactive molecules .
Properties
Molecular Formula |
C24H25N3O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 4-[3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H25N3O5/c1-3-32-24(30)15-4-6-17(7-5-15)27-22(28)13-21(23(27)29)25-11-10-16-14-26-20-9-8-18(31-2)12-19(16)20/h4-9,12,14,21,25-26H,3,10-11,13H2,1-2H3 |
InChI Key |
QBFIHIMIERYUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the condensation of an amine with a diketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Calculated based on molecular formulas from .
Key Observations:
Substituent Effects :
- The benzoate ester in the target compound improves aqueous solubility compared to 4-bromophenyl (BH54311) or piperidinyl groups (4f–4i), which are more lipophilic .
- 5-Methoxyindole is a common pharmacophore across analogs, likely critical for receptor interactions .
- Fluorine in 4h enhances metabolic stability via electron-withdrawing effects, while methoxy groups (target, 4i) balance solubility and permeability .
Synthetic Efficiency :
Stability and Industrial Relevance
- Melting Points : Higher melting points (e.g., 203–204°C for 4h) correlate with crystalline stability, advantageous for formulation. The target compound’s ester group may reduce crystallinity compared to halogenated analogs .
- Impurities : highlights impurities like benzamide derivatives, underscoring the need for rigorous purification in pharmaceutical synthesis .
Biological Activity
Ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₉H₂₃N₃O₄
- Molecular Weight : 357.41 g/mol
- CAS Number : 860783-85-3
This compound features a benzoate moiety linked to a pyrrolidine derivative, which is further substituted with an indole ring. The presence of the methoxy group on the indole is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase.
Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12.5 µM) after 48 hours of exposure, indicating its potential as a therapeutic agent against breast cancer .
Neuroprotective Effects
The compound has also shown neuroprotective effects in models of neurodegenerative diseases. It appears to enhance the levels of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and function.
Research Findings : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with multiple signaling pathways:
- Inhibition of Kinases : It may inhibit specific kinases involved in cancer cell signaling.
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly serotonin and dopamine, due to the presence of the indole moiety.
Comparative Biological Activity Table
| Activity Type | Effect | Cell Line/Model | IC50/EC50 Value |
|---|---|---|---|
| Anticancer | Induces apoptosis | MCF-7 (Breast Cancer) | 12.5 µM |
| Neuroprotection | Enhances BDNF levels | Rodent Model (Alzheimer's) | N/A |
| Anti-inflammatory | Reduces cytokine production | RAW 264.7 Macrophages | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
